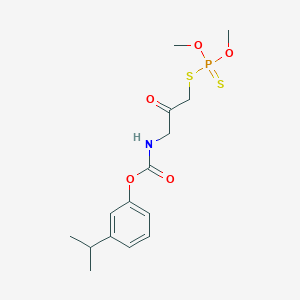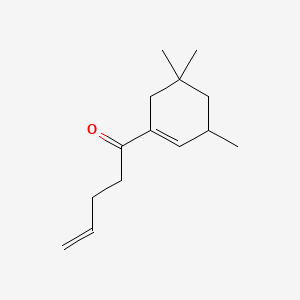
1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one is an organic compound with the molecular formula C14H22O. It is a derivative of cyclohexene and is characterized by the presence of a cyclohexenyl group substituted with three methyl groups and a pentenone side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with appropriate reagents to introduce the pentenone side chain. One common method involves the use of a Grignard reagent, such as pent-4-enylmagnesium bromide, which reacts with the cyclohexenone under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenyl derivatives.
Scientific Research Applications
1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylcyclohex-2-en-1-one: A precursor in the synthesis of 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one.
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one:
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one: Another related compound with a different side chain.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexenyl group with a pentenone side chain makes it a versatile compound for various applications .
Properties
CAS No. |
56974-03-9 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(3,5,5-trimethylcyclohexen-1-yl)pent-4-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-6-7-13(15)12-8-11(2)9-14(3,4)10-12/h5,8,11H,1,6-7,9-10H2,2-4H3 |
InChI Key |
YSSPNGUMZKBWDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(=C1)C(=O)CCC=C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


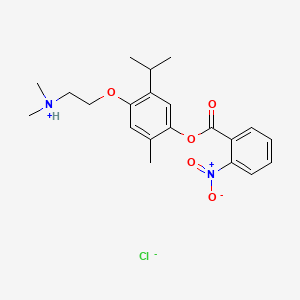
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
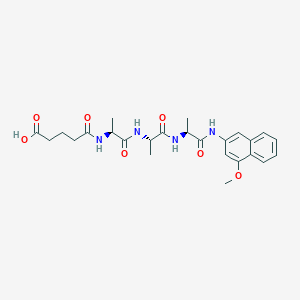
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
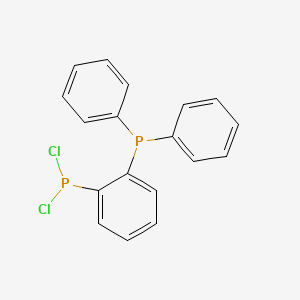
![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)
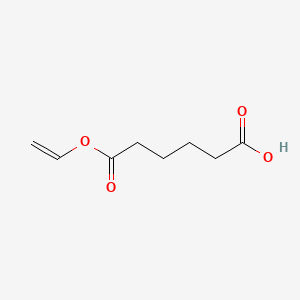
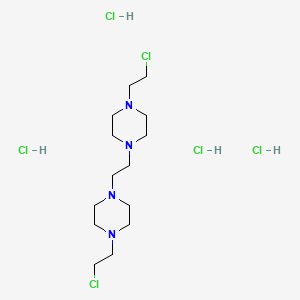
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)
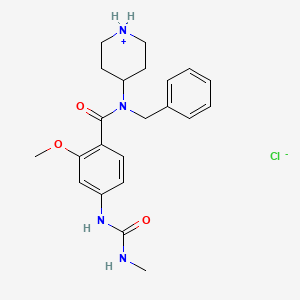
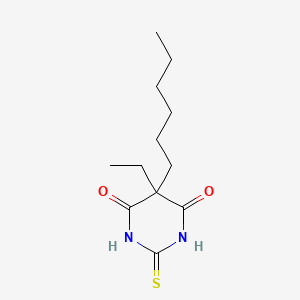
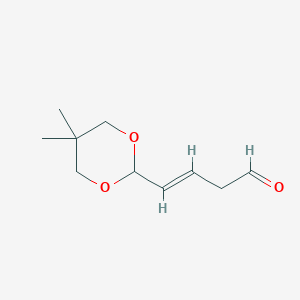
![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)
